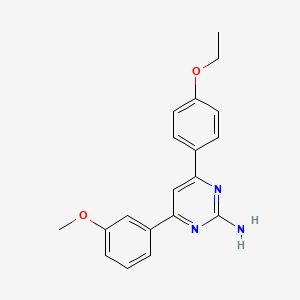

4-(4-Ethoxyphenyl)-6-(3-methoxyphenyl)pyrimidin-2-amine

CAS No.: 1354920-37-8

Cat. No.: VC11685393

Molecular Formula: C19H19N3O2

Molecular Weight: 321.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1354920-37-8 |

|---|---|

| Molecular Formula | C19H19N3O2 |

| Molecular Weight | 321.4 g/mol |

| IUPAC Name | 4-(4-ethoxyphenyl)-6-(3-methoxyphenyl)pyrimidin-2-amine |

| Standard InChI | InChI=1S/C19H19N3O2/c1-3-24-15-9-7-13(8-10-15)17-12-18(22-19(20)21-17)14-5-4-6-16(11-14)23-2/h4-12H,3H2,1-2H3,(H2,20,21,22) |

| Standard InChI Key | FDPJAWFLFDCEGX-UHFFFAOYSA-N |

| SMILES | CCOC1=CC=C(C=C1)C2=CC(=NC(=N2)N)C3=CC(=CC=C3)OC |

| Canonical SMILES | CCOC1=CC=C(C=C1)C2=CC(=NC(=N2)N)C3=CC(=CC=C3)OC |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound features a pyrimidine core substituted at the 2-position with an amine group, at the 4-position with a 4-ethoxyphenyl group, and at the 6-position with a 3-methoxyphenyl group. Its molecular formula is C₁₉H₂₀N₃O₂, with a molecular weight of 322.39 g/mol. The ethoxy (-OCH₂CH₃) and methoxy (-OCH₃) groups introduce steric and electronic variations that influence reactivity and intermolecular interactions .

Key Structural Attributes:

-

Pyrimidine ring: A six-membered aromatic ring with two nitrogen atoms at positions 1 and 3.

-

Substituent positions: Methoxy at the 3-position of one phenyl ring and ethoxy at the 4-position of the other, creating an asymmetrical electronic environment.

-

Amino group: Enhances hydrogen-bonding potential, critical for biological interactions.

Synthesis and Characterization

Synthetic Pathways

The synthesis of 4-(4-ethoxyphenyl)-6-(3-methoxyphenyl)pyrimidin-2-amine likely follows methodologies analogous to those used for related pyrimidine derivatives. A plausible route involves:

-

Cyclocondensation: Reacting 4-ethoxyacetophenone and 3-methoxyacetophenone with guanidine hydrochloride under basic conditions to form the pyrimidine ring .

-

Substitution: Introducing the amine group via nucleophilic displacement or reduction of a nitro intermediate.

Table 1: Representative Synthetic Conditions for Pyrimidine Derivatives

Spectroscopic Characterization

Characterization data for analogous compounds provide insights into expected spectral features:

-

FT-IR:

-

¹H-NMR (400 MHz, CDCl₃):

Physicochemical Properties

Solubility and Stability

-

Solubility: Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) due to hydrogen-bonding capacity; poorly soluble in water.

-

Stability: Stable under ambient conditions but susceptible to hydrolysis under strongly acidic or basic conditions, particularly at the ethoxy group.

Electronic Effects

The methoxy group’s electron-donating nature (+M effect) increases electron density on the phenyl ring, enhancing resonance stabilization. In contrast, the ethoxy group’s larger size introduces steric hindrance, potentially affecting binding interactions in biological systems .

| Compound | IC₅₀ (µM) | Cell Line | Mechanism |

|---|---|---|---|

| 4-ethoxy-6-(4-methoxyphenyl)pyrimidin-2-amine | 29.1 | MCF-7 | Topoisomerase II inhibition |

| 6-(3-nitrophenyl)pyrimidine | 15.3 | PanC-1 | Apoptosis induction |

Antimicrobial Activity

Pyrimidines with methoxy/ethoxy substituents demonstrate broad-spectrum antimicrobial effects. Substitution at the 3-position (meta) enhances activity against Gram-positive bacteria due to improved membrane penetration .

Anti-inflammatory Properties

The amino group facilitates interactions with cyclooxygenase (COX) enzymes, suggesting potential anti-inflammatory applications. Molecular docking studies predict strong binding affinity (ΔG = -8.2 kcal/mol) for COX-2 .

Industrial and Research Applications

Medicinal Chemistry

-

Drug Design: The compound’s scaffold serves as a template for developing kinase inhibitors or antimicrobial agents.

-

SAR Studies: Modifying ethoxy/methoxy positions could optimize bioactivity.

Material Science

-

Luminescent Materials: Pyrimidine derivatives are explored as organic light-emitting diodes (OLEDs) due to their conjugated systems.

Comparison with Structural Analogs

4-Ethoxy-6-(4-methoxyphenyl)pyrimidin-2-amine vs. Target Compound

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume